N-(2-(methylthio)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Description
N-(2-(methylthio)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C14H15N3O2S and its molecular weight is 289.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been utilized in the synthesis of various fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. For example, the reaction of pyrazolo[3,4-d][1,3]oxazine with primary and secondary amines forms amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, leading to substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones (Eleev, Kutkin, & Zhidkov, 2015).
Biological and Antimicrobial Activities
- Research has shown the preparation of derivatives related to this compound, which displayed excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef, Abbady, Ahmed, & Omar, 2011).
- Certain derivatives synthesized from similar compounds exhibited significant anticancer activity on the MCF-7 human breast adenocarcinoma cell line (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Structural and Mechanistic Studies
- In-depth structural studies have been conducted on similar compounds to understand the nature of intermolecular interactions and conformations, which are critical for elucidating their potential applications in various fields (Castillo, Abonía, Cobo, & Glidewell, 2009).
- The compound's derivatives have been studied for their reaction mechanisms, such as the unexpected reaction with thiourea and its mechanism involving ANRORC rearrangement (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Novel Synthesis Routes
- New synthesis routes have been developed for pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazine derivatives using benzamide-based 5-aminopyrazoles, demonstrating the versatility of these compounds (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Antiviral Applications
- Some new heterocycles based on the compound have shown promising antimicrobial activities, expanding its potential application in medicinal chemistry (Bondock, Rabie, Etman, & Fadda, 2008).
- Novel derivatives have been found to possess significant anti-influenza A virus (H5N1) activity, highlighting their potential in antiviral research (Hebishy et al., 2020).
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-20-12-6-3-2-5-10(12)15-14(18)11-9-13-17(16-11)7-4-8-19-13/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBILONKWGRJLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.